N-[2-(cyclopentylamino)-2-oxoethyl]-4-fluoro-3-hydroxybenzamide
Description
N-[2-(cyclopentylamino)-2-oxoethyl]-4-fluoro-3-hydroxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentylamino group, a fluoro-substituted benzamide, and a hydroxy group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[2-(cyclopentylamino)-2-oxoethyl]-4-fluoro-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-11-6-5-9(7-12(11)18)14(20)16-8-13(19)17-10-3-1-2-4-10/h5-7,10,18H,1-4,8H2,(H,16,20)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COERUIKIMWIRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CNC(=O)C2=CC(=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopentylamino)-2-oxoethyl]-4-fluoro-3-hydroxybenzamide typically involves multiple steps, starting with the preparation of cyclopentylamine. Cyclopentylamine can be synthesized from cyclopentanone and ammonia over nickel catalysts at high pressure and temperature
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques like Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopentylamino)-2-oxoethyl]-4-fluoro-3-hydroxybenzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce different halogen atoms or other functional groups.
Scientific Research Applications
N-[2-(cyclopentylamino)-2-oxoethyl]-4-fluoro-3-hydroxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-[2-(cyclopentylamino)-2-oxoethyl]-4-fluoro-3-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentylamino derivatives and fluoro-substituted benzamides. Examples are:
- 2-(cyclopentylamino)thiazol-4(5H)-one derivatives
- N-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide
Uniqueness
N-[2-(cyclopentylamino)-2-oxoethyl]-4-fluoro-3-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
